Citropin 1.1 is a peptide derived from the skin secretions of amphibians, specifically the Litoria citropa species. It belongs to a class of compounds known as antimicrobial peptides, which are recognized for their ability to combat various pathogens, including bacteria and fungi. Citropin 1.1 is characterized by its unique amino acid sequence and structure, which contribute to its biological activity.
Citropin 1.1 is isolated from the skin of certain amphibians, which serve as a natural source of antimicrobial peptides. These peptides play a crucial role in the amphibians' defense mechanisms against microbial infections in their moist environments.
Citropin 1.1 is classified as an antimicrobial peptide, specifically within the category of cationic peptides due to its positive charge at physiological pH. This classification is significant as it influences its interaction with negatively charged microbial membranes.
The synthesis of Citropin 1.1 typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a controlled manner. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly utilized, allowing for the sequential addition of amino acids to form the desired peptide chain.
Citropin 1.1 has a specific sequence of amino acids that contributes to its helical structure, which is essential for its antimicrobial activity. The peptide sequence includes hydrophobic and hydrophilic residues, allowing it to interact effectively with lipid membranes.
The molecular weight of Citropin 1.1 is approximately 1628 Da, with a net positive charge due to the presence of basic amino acids in its structure . Its secondary structure tends to adopt an alpha-helical conformation when bound to membranes, which is critical for its function.
Citropin 1.1 can undergo various chemical reactions during synthesis and application. One notable reaction is the counter-ion exchange from trifluoroacetate to chloride ions, which can enhance solubility and stability in biological environments .
The counter-ion exchange process involves dissolving Citropin 1.1 in organic solvents saturated with hydrochloric acid, followed by ion chromatography analysis to quantify the efficiency of ion exchange. Different solvents yield varying degrees of success in achieving high chloride content, with acetonitrile and methanol being particularly effective .
The antimicrobial action of Citropin 1.1 primarily involves disruption of microbial membranes. The positively charged peptide interacts with negatively charged components of bacterial membranes, leading to membrane permeabilization and eventual cell lysis.
Studies using nuclear magnetic resonance spectroscopy have shown that Citropin 1.1 adopts an alpha-helical conformation in membrane-mimetic environments, which enhances its ability to disrupt lipid bilayers . The minimal inhibitory concentration against various pathogens has been reported at concentrations as low as 64 µg/mL .
Citropin 1.1 is typically soluble in aqueous solutions at physiological pH but may exhibit variable solubility depending on the ionic strength and presence of organic solvents.
Citropin 1.1 has several potential applications in scientific research and medicine:
The α-helical conformation of Citropin 1.1 is indispensable for its antimicrobial function. Circular dichroism spectroscopy confirms that the peptide adopts a disordered structure in aqueous solutions but transitions to a stable α-helix upon contact with membrane-mimetic environments (e.g., SDS micelles or phospholipid bilayers) [2] [6]. This structural plasticity allows it to penetrate microbial membranes through helix-induced pore formation or disruption.
Terminal Flexibility and Stability:Truncation studies reveal that the C-terminus (residues 14–16: Gly-Gly-Leu) is nonessential for helical stability or activity. Removal of these residues minimally affects antimicrobial efficacy, whereas N-terminal deletions (e.g., Gly¹, Leu², or Phe³) abolish activity entirely [2] [3]. This asymmetry underscores the N-terminus’s role in initiating membrane interactions. Machine learning-guided optimization of Citropin 1.1 further demonstrates that shortening the peptide to 13 residues (CIT-1: GLFDVIKKVASVI) enhances helicity by eliminating a helix-breaking glycine and stabilizing three full helical turns [1].
Substitution-Driven Stabilization:Strategic residue substitutions significantly modulate helical propensity:
Table 1: Impact of Sequence Modifications on Citropin 1.1 Helicity and Activity
Peptide Variant | Modification | Helicity Increase | Anti-MRSA MIC (μg/mL) |
---|---|---|---|
Wild-Type | None | Baseline | 32 |
CIT-1 | Truncation (residues 1–13) | +20% | 16 |
A4K14-citropin | D4A + G14K | +50% | 8 |
AMP-017 | F3W + D4R + K7R | +35% | 4 |
Citropin 1.1 transitions from monomeric to dimeric states in lipid bilayers, a process critical for pore formation and membrane disruption. Nuclear magnetic resonance (NMR) spectroscopy in SDS micelles reveals that the peptide forms a parallel, head-to-tail helical dimer stabilized by van der Waals contacts and hydrogen bonding between N- and C-terminal residues [2] [8].
Dimerization Triggers and Functional Impact:
Table 2: Structural Triggers and Consequences of Citropin 1.1 Dimerization
Trigger | Structural Consequence | Functional Impact |
---|---|---|
Anionic membranes (e.g., PG) | Head-to-tail helix dimerization | Pore stabilization; enhanced membrane leakage |
Hydrophobic residues (Ile⁶, Ile¹⁷) | Interhelical van der Waals packing | Deep membrane insertion |
N-terminal charge neutralization | Salt bridge formation (Asp⁴⁻–Lys⁷⁺) | Dimer stability at membrane interface |
The N-terminal domain (residues 1–7: GLFDVIK) governs Citropin 1.1’s initial electrostatic attraction to bacterial membranes. Its net +1 charge (from Lys⁷) targets anionic phospholipids like phosphatidylserine and cardiolipin, which are enriched in bacterial versus mammalian membranes [2] [6]. Modulating this charge distribution directly alters antimicrobial selectivity.
Charge-Dependent Activity:
Positional Specificity:The spatial localization of charged residues is critical. While C-terminal cationic residues (e.g., Lys¹⁴) enhance membrane binding, N-terminal charges are essential for pore initiation. Molecular dynamics simulations reveal that Arg⁴ in AMP-017 forms stable salt bridges with phosphate groups in lipid A of A. baumannii, explaining its enhanced Gram-negative activity [3] [6].
Hydrophobic residues (Val⁹, Ala¹⁰, Ile¹³, Val¹⁴) dominate Citropin 1.1’s nonpolar face and drive membrane insertion. Their positioning dictates the depth of bilayer penetration and the mechanism of permeabilization (e.g., carpet vs. toroidal pore) [1] [9].
Residue-Specific Contributions:
Mechanistic Consequences:
Stapled Peptides for Enhanced Hydrophobicity:All-hydrocarbon stapling between residues 6–10 (e.g., A4K14-citropin-Sp1) enforces α-helical structure and creates a continuous hydrophobic surface. Stapled derivatives show 3-fold higher protease resistance and 5-fold improved tumor cell membrane lysis, demonstrating broader applicability against membrane-dense targets [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5